molecular formula C15H20F2N2O4S B8400427 Isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate

Isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate

Cat. No. B8400427
M. Wt: 362.4 g/mol
InChI Key: FNBRWWLGSBMWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141588B2

Procedure details

To a 400 L glass-lined reactor containing the 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluoroaniline/tetrahydrofuran solutions (Step 3, 12.6 kg, 48 moles, 1.0 eq) is added a 47% potassium carbonate solution (14.1 kg, 48 moles, 1.0 eq). The mixture is heated to approximately 45° C., and isobutyl chloroformate (7.2 kg, 53 moles, 1.1 eq) is added while maintaining a reaction temperature between 45° C. and 55° C. The reaction is stirred at 45–55° C. Once complete, the reaction is quenched by slowly adding water (45 L) over 15 minutes. The reaction mixture is cooled to 25° C. and the phases are separated. The tetrahydrofuran solution is swapped to an isopropanol (150 L)/water (50 L) suspension, and the slurry is slowly cooled to 5° C. The yellow slurry is then filtered and the cake washed with cold isopropanol (2×30 L). The yellow solids are dried with 60° C. nitrogen to give the title compound, 1H NMR (CDCl3) δ 7.02 (m, 2H), 6.81 (s, 1H), 3.95 (d, 2H), 3.60 (m, 4H), 3.17 (m, 4H), 1.97 (m, 1H), 0.94 (d, 6H).
Name
4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluoroaniline tetrahydrofuran
Quantity
12.6 kg
Type
reactant
Reaction Step One
Quantity
14.1 kg
Type
reactant
Reaction Step Two
Quantity
7.2 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:17])[CH2:7][CH2:6][N:5]([C:8]2[C:14]([F:15])=[CH:13][C:11]([NH2:12])=[CH:10][C:9]=2[F:16])[CH2:4][CH2:3]1.O1CCCC1.C(=O)([O-])[O-].[K+].[K+].Cl[C:30]([O:32][CH2:33][CH:34]([CH3:36])[CH3:35])=[O:31]>>[O:17]=[S:2]1(=[O:1])[CH2:7][CH2:6][N:5]([C:8]2[C:14]([F:15])=[CH:13][C:11]([NH:12][C:30](=[O:31])[O:32][CH2:33][CH:34]([CH3:36])[CH3:35])=[CH:10][C:9]=2[F:16])[CH2:4][CH2:3]1 |f:0.1,2.3.4|

Inputs

Step One
Name
4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluoroaniline tetrahydrofuran
Quantity
12.6 kg
Type
reactant
Smiles
O=S1(CCN(CC1)C1=C(C=C(N)C=C1F)F)=O.O1CCCC1
Step Two
Name
Quantity
14.1 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
7.2 kg
Type
reactant
Smiles
ClC(=O)OCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 45–55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a reaction temperature between 45° C. and 55° C
CUSTOM
Type
CUSTOM
Details
Once complete, the reaction is quenched by slowly adding water (45 L) over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
the phases are separated
TEMPERATURE
Type
TEMPERATURE
Details
the slurry is slowly cooled to 5° C
FILTRATION
Type
FILTRATION
Details
The yellow slurry is then filtered
WASH
Type
WASH
Details
the cake washed with cold isopropanol (2×30 L)
CUSTOM
Type
CUSTOM
Details
The yellow solids are dried with 60° C. nitrogen

Outcomes

Product
Name
Type
product
Smiles
O=S1(CCN(CC1)C1=C(C=C(C=C1F)NC(OCC(C)C)=O)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.